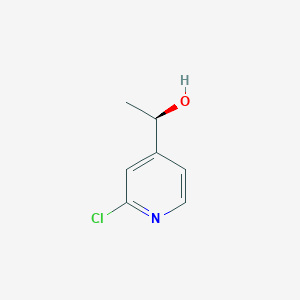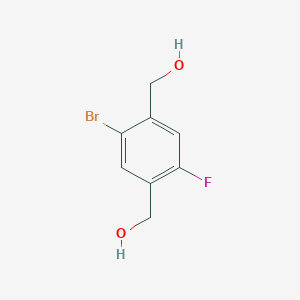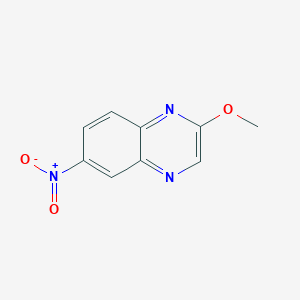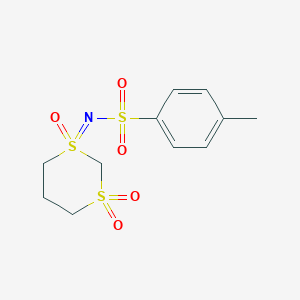![molecular formula C18H28N2O2 B8719509 tert-butyl N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]carbamate](/img/structure/B8719509.png)
tert-butyl N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]carbamate: is a chemical compound with the molecular formula C16H26N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as a building block in organic synthesis and has significant importance in the development of pharmaceuticals and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(piperidin-1-ylmethyl)benzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Properties
Molecular Formula |
C18H28N2O2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
tert-butyl N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19-13-15-7-9-16(10-8-15)14-20-11-5-4-6-12-20/h7-10H,4-6,11-14H2,1-3H3,(H,19,21) |
InChI Key |
GRNLBJAPGOAFCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CN2CCCCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

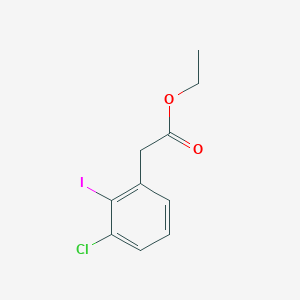
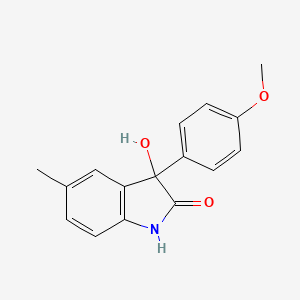
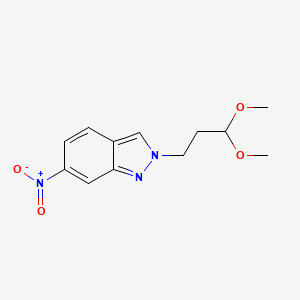

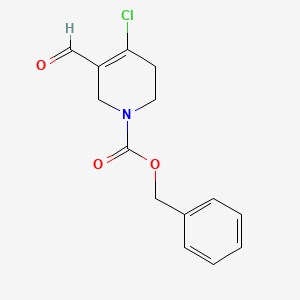

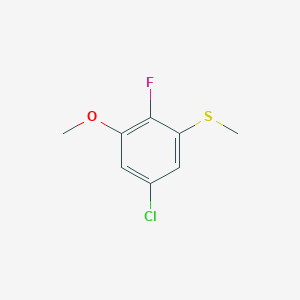
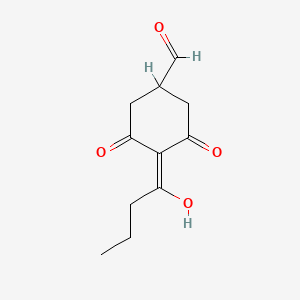
![5H-Pyrrolo[1,2-a][1,4]diazepine](/img/structure/B8719471.png)
![2-(2-fluorophenyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8719485.png)
